![molecular formula C13H18N2O B2783735 (1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1266843-56-4](/img/structure/B2783735.png)
(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol” is a complex organic compound. It contains a bicyclic structure, which is a structure in organic chemistry where two rings share more than two atoms in common . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene, and one of the simplest aromatic systems .
Synthesis Analysis
The synthesis of such complex bicyclic structures often involves multiple steps and requires careful planning . One common approach is the intramolecular cyclopropanation of epoxy compounds . Another approach involves the use of a three-component coupling reaction of alk-4-enyl iodides with CO and alkenes in the presence of zinc .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and the pyridine ring. The stereochemistry at the 1R and 5S positions will also play a significant role in the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyridine ring and the hydroxyl group. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions . The hydroxyl group can participate in a variety of reactions, including esterification and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could make the compound somewhat polar, and the hydroxyl group could enable it to form hydrogen bonds .Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Chemical Characterization
The compound (1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol, related to potent inhibitors and pharmacologically interesting compounds, has been the focus of various research efforts aimed at understanding its synthesis, stereochemistry, and potential applications in medicinal chemistry. One key study describes the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, highlighting the precise stereochemical manipulation required to achieve desired pharmacological properties (Zecheng Chen et al., 2010).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses are crucial for understanding the conformation and reactivity of chemical compounds. A study on related azabicyclooctan-ols, including spectroscopic studies, provides insight into the conformation of these compounds, which is essential for their biological activity and interaction with biological targets. This research aids in the development of pharmacologically active compounds by offering a deeper understanding of their structural properties (I. Iriepa et al., 2001).
Potential Therapeutic Applications
Research into derivatives of (1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol also explores their potential therapeutic applications. One study identifies a novel selective agonist of the α7 neuronal nicotinic acetylcholine receptor, indicating potential use in treating cognitive impairment associated with neurological disorders. Such findings underscore the importance of this compound in developing new therapies for cognitive disorders, including schizophrenia (A. Mazurov et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13-7-11-4-5-12(8-13)15(11)9-10-3-1-2-6-14-10/h1-3,6,11-13,16H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFISUMYIASSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

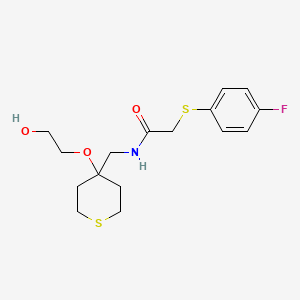
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2783653.png)
![4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide](/img/structure/B2783654.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2783656.png)
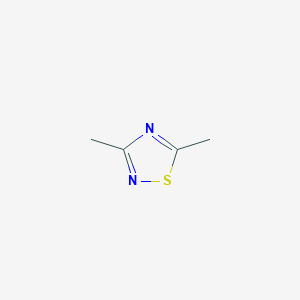
![N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide](/img/structure/B2783658.png)
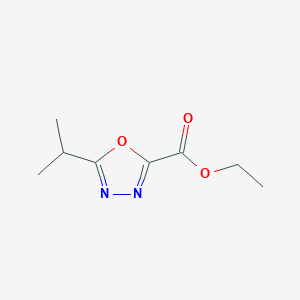
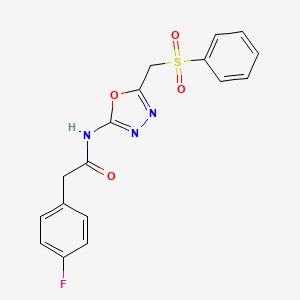
![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]](/img/structure/B2783661.png)
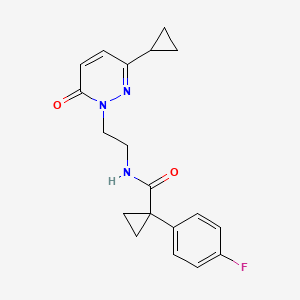
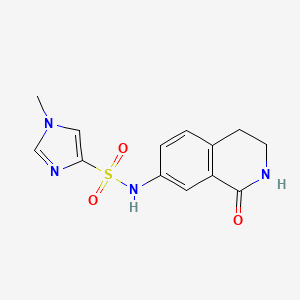
![2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2783670.png)
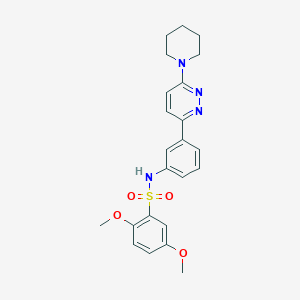
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2783673.png)